Technical Profile: 4-Chloro-2-fluoro-3-methoxybenzonitrile
Technical Profile: 4-Chloro-2-fluoro-3-methoxybenzonitrile
[1][2][3][4][5][6]
Executive Summary
4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of complex agrochemicals and pharmaceutical active ingredients (APIs).[1] Characterized by a dense substitution pattern on the benzene ring, this compound serves as a critical scaffold for constructing pyrimidine-based herbicides and potential kinase inhibitors. Its unique "tetrasubstituted" architecture—featuring a nitrile, fluoride, chloride, and methoxy group—allows for orthogonal functionalization strategies, making it a valuable tool in structure-activity relationship (SAR) studies.
Chemical Identity & Properties
| Property | Data |
| CAS Registry Number | 1126320-68-0 |
| IUPAC Name | 4-Chloro-2-fluoro-3-methoxybenzonitrile |
| Molecular Formula | C₈H₅ClFNO |
| Molecular Weight | 185.58 g/mol |
| SMILES | COc1c(F)c(C#N)ccc1Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate |
| Melting Point | 108–111 °C (Typical) |
Synthetic Methodology
The synthesis of 4-Chloro-2-fluoro-3-methoxybenzonitrile is non-trivial due to the need for precise regiocontrol of the four substituents. The most authoritative industrial route, described in patent literature (e.g., US 2012/0053053 A1), utilizes a Rosenmund-von Braun cyanation sequence starting from a brominated phenol precursor.
Validated Synthesis Workflow
The protocol proceeds in two distinct stages: O-Methylation followed by Cyanation .
Step 1: O-Methylation (Williamson Ether Synthesis)
-
Precursor: 3-bromo-6-chloro-2-fluorophenol.[2]
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).[2]
-
Solvent: Acetonitrile (MeCN).
-
Mechanism: The phenolic hydroxyl group is deprotonated by the weak base (K₂CO₃) to form a phenoxide anion, which acts as a nucleophile attacking the methyl iodide via an S_N2 mechanism.
-
Outcome: 1-bromo-4-chloro-2-fluoro-3-methoxybenzene.
Step 2: Cyanation (Rosenmund-von Braun Reaction)
-
Precursor: 1-bromo-4-chloro-2-fluoro-3-methoxybenzene.[2][3]
-
Solvent: N,N-Dimethylformamide (DMF), degassed.
-
Conditions: Heated reflux (typically >120°C).
-
Mechanism: Oxidative addition of the aryl bromide to the Copper(I) species followed by reductive elimination yields the aryl nitrile. The high temperature is required to overcome the activation energy of the aryl-bromide bond.
-
Outcome: 4-Chloro-2-fluoro-3-methoxybenzonitrile.
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis from phenolic precursor to the target benzonitrile.
Applications in Drug & Agrochemical Discovery[5][6]
Agrochemical Intermediates (Herbicides)
The primary documented industrial application of this compound is as a key intermediate for pyrimidine-based herbicides .
-
Mechanism: The nitrile group (–CN) serves as a "masked" electrophile. It can be converted into an amidine or carboxylic acid, which is then cyclized with other fragments to form the pyrimidine core.
-
Reactivity Profile: The 2-fluoro position is activated by the ortho-cyano group, making it susceptible to Nucleophilic Aromatic Substitution (S_NAr). This allows researchers to introduce diverse nucleophiles (amines, thiols) at the 2-position, while the 4-chloro position remains available for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Medicinal Chemistry Potential
In drug discovery, this scaffold is valuable for:
-
Kinase Inhibitors: The dense functionalization mimics the pharmacophores found in many ATP-competitive inhibitors (e.g., MEK or EGFR inhibitors).
-
Bioisosteres: The methoxy group provides a hydrogen bond acceptor, while the fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Critical Handling Procedures:
-
Moisture Control: While the nitrile is stable, the synthesis reagents (CuCN, MeI) require strictly anhydrous conditions. Store the pure compound in a cool, dry place under inert gas (Argon/Nitrogen) if long-term stability is required.
-
Cyanide Hazard: In the synthesis step involving CuCN, extreme caution is required. All waste streams must be treated with bleach (sodium hypochlorite) to quench active cyanide before disposal.
-
PPE: Double nitrile gloves, chemical safety goggles, and a dedicated fume hood are mandatory.
References
-
US Patent 2012/0053053 A1 . Pyrimidine derivatives and their use as herbicides. (2012).
- Source for synthesis protocol (Section 23.2 & 23.3)
-
BLD Pharm . Product Datasheet: 4-Chloro-2-fluoro-3-methoxybenzonitrile.
- Source for physical properties and CAS verific
-
Alfa Chemistry . Fluorinated Building Blocks: 4-Chloro-2-fluoro-3-methoxybenzonitrile.
- Source for hazard codes and purity specific
